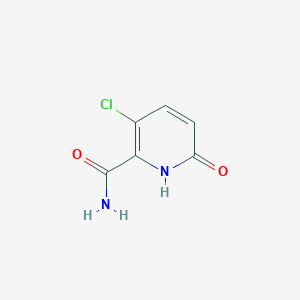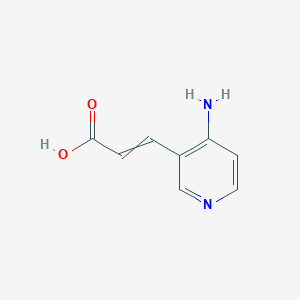
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide is a chemical compound with the molecular formula C6H5ClN2O2 and a molecular weight of 172.57 g/mol . This compound is characterized by a pyridine ring substituted with a chlorine atom, a carboxamide group, and a keto group. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide typically involves the chlorination of 6-oxo-1,6-dihydropyridine-2-carboxamide. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride in an inert solvent like dichloromethane .
Industrial Production Methods
This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle chlorinating agents and other hazardous chemicals .
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Oxidation Reactions: The compound can undergo oxidation to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Reduction: Sodium borohydride in an alcohol solvent.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Major Products
Substitution: Formation of 3-amino-6-oxo-1,6-dihydropyridine-2-carboxamide.
Reduction: Formation of 3-chloro-6-hydroxy-1,6-dihydropyridine-2-carboxamide.
Oxidation: Formation of various oxidized derivatives depending on the oxidizing agent used.
Applications De Recherche Scientifique
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-chloro-6-oxo-1,6-dihydropyridine-2-carboxylate: Similar structure but with a methyl ester group instead of a carboxamide group.
6-oxo-1,6-dihydropyridazine-3-carboxylic acid: Similar core structure but with different substituents.
Uniqueness
3-Chloro-6-oxo-1,6-dihydropyridine-2-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorine atom and carboxamide group make it a versatile intermediate for further chemical modifications .
Propriétés
Formule moléculaire |
C6H5ClN2O2 |
|---|---|
Poids moléculaire |
172.57 g/mol |
Nom IUPAC |
3-chloro-6-oxo-1H-pyridine-2-carboxamide |
InChI |
InChI=1S/C6H5ClN2O2/c7-3-1-2-4(10)9-5(3)6(8)11/h1-2H,(H2,8,11)(H,9,10) |
Clé InChI |
XMEGHKFYSXGYBU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=O)NC(=C1Cl)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-Isopropyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B11916439.png)


![6-Methyl-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B11916458.png)
![Octahydropyrrolo[3,4-b][1,4]oxazine hydrochloride](/img/structure/B11916470.png)



![3-Ethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11916504.png)
![3-Chloro-6-methylimidazo[1,2-a]pyridine](/img/structure/B11916510.png)
